3-Chloro-6-methoxypyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-methoxypyridine-2-carboxylic acid is a pyridine derivative . It has a CAS Number of 856836-44-7 and a molecular weight of 187.58 . The IUPAC name for this compound is 3-chloro-6-methoxy-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClNO3/c1-12-5-3-2-4 (8)6 (9-5)7 (10)11/h2-3H,1H3, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 99-101°C .Scientific Research Applications
Synthesis of Radioligands for PET Imaging
3-Chloro-6-methoxypyridine-2-carboxylic acid derivatives have been utilized in the synthesis of radioligands, such as [(11)C]MK-1064, for positron emission tomography (PET) imaging of orexin-2 receptors. The synthesis process involves complex reactions, including O-[(11)C]methylation, to achieve high radiochemical yields and purity, indicating the compound's potential in developing diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2016).
Development of Novel Synthetic Routes
Research has focused on developing new synthetic routes for related compounds, like 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine. These studies reveal the compound's versatility and potential as an intermediate in organic synthesis, with applications in producing various pyridazine derivatives through methoxylation and oxidation processes (Ju Xiu-lian, 2011).
Catalytic Activity in Metal Complexes
The compound has been involved in the synthesis of substituted 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, which, upon forming stable complexes with Cu(II) ions, exhibit significant catalytic activity for addition reactions. This demonstrates its potential in catalysis and the synthesis of complex organic compounds (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Molecular Structure Analysis
Studies on similar compounds, like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, have utilized crystallographic and spectroscopic techniques to analyze molecular structures. These investigations contribute to a deeper understanding of molecular geometries, electronic properties, and the effects of substituents, valuable for designing new materials and drugs (Alaşalvar et al., 2014).
Novel Organic Reactions
Research into the chlorocyclization of amines with carboxylic acids to access chloroimidazo[1,2-α]pyridines showcases innovative approaches to synthesize chloro-substituted heterocycles. Such studies highlight the compound's role in facilitating novel organic reactions, expanding the toolkit available for synthesizing heterocyclic compounds with potential pharmaceutical applications (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJTDBJJUEDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679867 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856836-44-7 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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